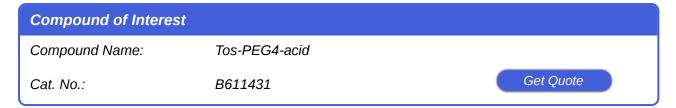


Solubility Profile of Tos-PEG4-acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Tos-PEG4-acid** (3-[2-[2-[2-(p-tolylsulfonyloxy)ethoxy]ethoxy]ethoxy]propanoic acid), a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and pharmaceutical research.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a molecule like **Tos-PEG4-acid**, which possesses both a hydrophobic tosyl group and a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid, its solubility is influenced by the interplay of these structural features. The PEG spacer is known to enhance the aqueous solubility of conjugated molecules.[1][2][3]

Qualitative Solubility Data

While specific quantitative solubility data for **Tos-PEG4-acid** is not readily available in published literature, information from suppliers and data on structurally related compounds provide valuable qualitative insights. The presence of the PEG chain generally imparts solubility in a range of common solvents.



Based on data for analogous PEGylated compounds, **Tos-PEG4-acid** is anticipated to be soluble in several organic solvents. For instance, related molecules such as Azide-PEG4-Tos and TCO-PEG4-acid are reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[4][5] Furthermore, compounds with a terminal carboxylic acid and a PEG4 spacer, like Biotin-PEG4-acid, demonstrate solubility in water, DMSO, and DMF. Another similar compound, m-PEG4-acid, is also soluble in water.

The following table summarizes the reported qualitative solubility for **Tos-PEG4-acid** and closely related PEG4 derivatives.

| Compound Name | Solvent(s) |
|--------------------|---|
| Tos-PEG4-acid | Believed to be soluble in aqueous media and various organic solvents. |
| Azide-PEG4-Tos | DMSO, DCM, DMF |
| TCO-PEG4-acid | DMSO, DCM, DMF |
| Tos-PEG4-Tos | DCM |
| Tos-PEG4-THP | DMSO |
| Fmoc-NMe-PEG4-acid | DMSO, DCM, DMF |
| Biotin-PEG4-acid | Water, DMSO, DMF |
| m-PEG4-acid | Water |
| m-PEG4-Tos | DMSO |

Note: This table is based on available data for related compounds and suggests likely solubility for **Tos-PEG4-acid**. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of **Tos-PEG4-acid** using the widely accepted shake-flask method.



Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Objective: To determine the saturation concentration of **Tos-PEG4-acid** in a specific solvent at a controlled temperature.

Materials:

- Tos-PEG4-acid
- Solvent of interest (e.g., water, DMSO, DCM, DMF)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of Tos-PEG4-acid to a scintillation vial containing a known volume of the solvent. The excess solid should be clearly visible.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).



- Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.

Analysis:

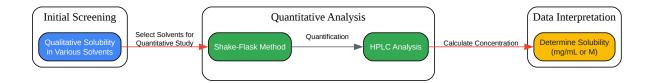
- Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Tos-PEG4-acid in the diluted sample using a validated HPLC method.
- Prepare a calibration curve using standard solutions of Tos-PEG4-acid of known concentrations.

Calculation:

- Calculate the concentration of Tos-PEG4-acid in the original saturated solution by accounting for the dilution factor.
- Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Assessment





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